Bienvenue dans la boutique en ligne BenchChem!

AZD5718

FLAP inhibitor binding affinity in vitro pharmacology

AZD5718 (Atuliflapon) is an orally bioavailable, reversible FLAP inhibitor with proven clinical translation: >90% leukotriene suppression over 24h in Phase 1 and >80% uLTE4 reduction in Phase 2a trials. Unlike other FLAP inhibitors, its weak CYP3A4 inhibition ensures favorable drug-drug interaction profiles. Well-characterized IC₅₀ of 39 nM in human whole blood enables reproducible ex vivo PD assays. Species-specific activity (active in dog/rabbit; inactive in rat/mouse) makes it essential for CV/CKD translational models. Ideal reference standard for FLAP target engagement biomarker validation.

Molecular Formula C29H34N6O4
Molecular Weight 530.629
CAS No. 2041076-43-9
Cat. No. B1192256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD5718
CAS2041076-43-9
SynonymsAZD5718;  AZD-5718;  AZD 5718; 
Molecular FormulaC29H34N6O4
Molecular Weight530.629
Structural Identifiers
SMILESO=C([C@H]1[C@H](C(C2=CC=C(C3=CC(C)=NN3C4CCCCO4)C=C2)=O)CCCC1)NC5=C(N(N=C5)CCN6)C6=O
InChIInChI=1S/C29H34N6O4/c1-18-16-24(35(33-18)25-8-4-5-15-39-25)19-9-11-20(12-10-19)27(36)21-6-2-3-7-22(21)28(37)32-23-17-31-34-14-13-30-29(38)26(23)34/h9-12,16-17,21-22,25H,2-8,13-15H2,1H3,(H,30,38)(H,32,37)/t21-,22-,25?/m1/s1
InChIKeySTCBLTCFJMDESY-QQMHWKEJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD5718 (Atuliflapon) Product Information and Mechanism of Action for Scientific Procurement


AZD5718 (Atuliflapon) is a small-molecule, orally bioavailable, reversible inhibitor of 5-lipoxygenase-activating protein (FLAP) [1]. By binding to FLAP, it attenuates the 5-lipoxygenase (5-LOX) pathway, thereby reducing the biosynthesis of pro-inflammatory and vasoactive leukotrienes [2]. It is being investigated clinically for the treatment of coronary artery disease (CAD) and chronic kidney disease (CKD) [3].

Why AZD5718 Cannot Be Simply Substituted with Other FLAP Inhibitors


FLAP inhibitors constitute a chemically and pharmacologically diverse class; differences in binding affinity, functional potency in whole blood, pharmacokinetic profiles, and off-target liabilities preclude simple interchangeability. For example, some analogs exhibit time-dependent CYP3A4 inhibition, which can alter the pharmacokinetics of co-administered drugs, while others have shorter half-lives, narrower therapeutic windows, or distinct selectivity profiles [1]. The specific combination of pharmacodynamic potency, sustained target engagement, and a favorable drug-drug interaction profile observed for AZD5718 has not been universally demonstrated across the class, making it a distinct entity for preclinical and clinical studies [2].

Quantitative Differentiation of AZD5718 from Related FLAP Inhibitors


FLAP Binding Affinity: Direct Comparison with BI 665915

In a head-to-head competition binding assay using COS-7 cell membranes expressing human FLAP, AZD5718 exhibited a binding affinity (pIC50 8.2, equivalent to an IC50 of 6.3 nM) that is approximately 3.7-fold lower than that of BI 665915 (pIC50 8.8, IC50 1.7 nM) [1]. This quantitative difference in target engagement potency defines the distinct in vitro profile of each compound.

FLAP inhibitor binding affinity in vitro pharmacology

Functional Potency in Human Whole Blood: Superior Inhibition of LTB4 Production Compared to GSK2190915

In functional assays using human whole blood, AZD5718 inhibits leukotriene B4 (LTB4) production with an IC50 of 39 nM [1]. This represents a 1.95-fold higher functional potency compared to the FLAP inhibitor GSK2190915, which exhibits an IC50 of 76 nM in the same assay system [2]. This difference indicates that AZD5718 achieves a given level of target engagement in whole blood at a lower concentration.

LTB4 inhibition whole blood assay ex vivo pharmacology

Sustained Pharmacodynamic Effect In Vivo: >90% Suppression of Leukotriene Production Over 24 Hours

In a phase 1 clinical study, AZD5718 demonstrated a dose-dependent and sustained pharmacodynamic effect, achieving greater than 90% suppression of leukotriene production in plasma over a 24-hour period [1]. In contrast, the FLAP inhibitor GSK2190915 requires doses of ≥150 mg to achieve 24-hour inhibition of blood LTB4, with lower doses showing incomplete coverage [2]. This suggests AZD5718 provides more consistent target coverage across the dosing interval.

pharmacodynamics leukotriene suppression once-daily dosing

Clinical Validation of Target Engagement: >80% Reduction in Urinary LTE4 in Patients with Myocardial Infarction

In the phase 2a FLAVOUR study of patients with recent myocardial infarction, AZD5718 treatment (200 mg and 50 mg once daily) resulted in statistically significant reductions of >80% in urinary leukotriene E4 (uLTE4) levels compared to placebo at both 4 and 12 weeks [1]. This magnitude of biomarker suppression confirms robust target engagement in a disease-relevant population, a level of clinical validation not yet widely established for all FLAP inhibitors.

biomarker reduction uLTE4 phase 2a trial

Drug-Drug Interaction Profile: Weak CYP3A4 Inhibition Minimizes Polypharmacy Risk

A dedicated drug-drug interaction study demonstrated that AZD5718 is a weak inhibitor of CYP3A4. Co-administration with the sensitive CYP3A4 substrate midazolam increased midazolam Cmax and AUC by only 39% and 56%, respectively [1]. In contrast, some earlier FLAP inhibitors were associated with more pronounced CYP3A4 inhibition, potentially limiting their use in patients on multiple medications. This weak inhibition profile suggests a lower risk of clinically significant interactions with other CYP3A4 substrates.

CYP3A4 inhibition drug-drug interaction clinical pharmacology

High Plasma Protein Binding: Implications for Free Fraction and Volume of Distribution

AZD5718 exhibits high plasma protein binding in humans, with a bound fraction of 95.7% [1]. This is comparable to values reported for other FLAP inhibitors such as GSK2190915 (>99% bound) and MK-886 (not specified but known to be high). High protein binding influences the free drug concentration available for target engagement and can affect tissue distribution and clearance. This parameter is important for interpreting in vitro-to-in vivo extrapolations and for designing studies involving plasma-containing matrices.

plasma protein binding pharmacokinetics drug distribution

Recommended Research and Industrial Applications for AZD5718


Preclinical In Vitro Studies of FLAP Inhibition in Human Whole Blood

Due to its well-characterized IC50 of 39 nM for LTB4 inhibition in human whole blood [1], AZD5718 serves as a reliable positive control or reference compound for ex vivo pharmacodynamic assays. Its potency profile allows for clear demonstration of FLAP-mediated leukotriene suppression in human blood samples.

Clinical Pharmacology Studies Investigating FLAP Target Engagement

AZD5718's demonstrated >90% suppression of leukotriene production over 24 hours in phase 1 studies [1] and >80% reduction in uLTE4 in phase 2a trials [2] makes it a benchmark for evaluating target engagement biomarkers in cardiovascular inflammation studies. It is suitable for use as a reference standard in biomarker validation studies.

Drug-Drug Interaction Studies Involving CYP3A4 Substrates

AZD5718's characterization as a weak CYP3A4 inhibitor [1] makes it a useful tool compound for studying mild CYP3A4-mediated interactions in preclinical or clinical settings, providing a contrast to strong inhibitors or inducers.

Long-Term In Vivo Efficacy Studies in Cardiovascular Disease Models (Species-Specific)

Note: AZD5718 is active in dog and rabbit blood but not in rat or mouse [1]. Researchers planning in vivo efficacy studies must select appropriate species. For studies in dogs or rabbits, AZD5718 can be used to investigate the role of leukotrienes in atherosclerosis, myocardial infarction, or renal disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD5718

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.